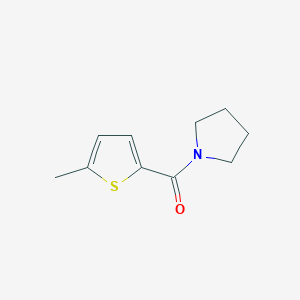
trans-2-Benzamido-cyclohexanol
Overview
Description
trans-2-Benzamido-cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a benzamido group attached to the second carbon of the cyclohexanol ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzamido-cyclohexanol typically involves the reaction of trans-2-aminocyclohexanol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzamido group. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: trans-2-Benzamido-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation
Major Products:
Oxidation: Formation of trans-2-benzamidocyclohexanone or trans-2-benzamidocyclohexanoic acid.
Reduction: Formation of trans-2-aminocyclohexanol.
Substitution: Formation of trans-2-benzamidocyclohexyl chloride or bromide.
Scientific Research Applications
Chemistry: trans-2-Benzamido-cyclohexanol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also studied for its potential antimicrobial and antioxidant properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-2-Benzamido-cyclohexanol involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- trans-2-Acetamidocyclohexanol
- trans-2-Phenylcyclohexanol
- trans-2-Aminocyclohexanol
Comparison: trans-2-Benzamido-cyclohexanol is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. Compared to trans-2-Acetamidocyclohexanol, it has a bulkier substituent, leading to different steric and electronic effects. trans-2-Phenylcyclohexanol has a phenyl group instead of a benzamido group, resulting in different reactivity and applications. trans-2-Aminocyclohexanol lacks the amide functionality, making it less versatile in certain chemical transformations .
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)

![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)

![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)
![1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
